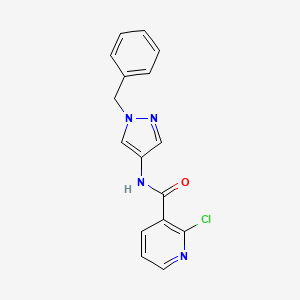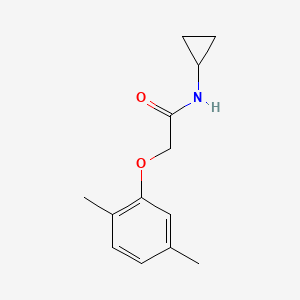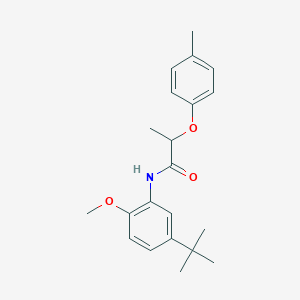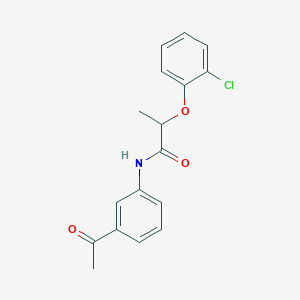![molecular formula C20H23NO4 B4277679 isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277679.png)
isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate
Descripción general
Descripción
Isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibitors
- The study by Minegishi et al. (2015) focuses on compounds similar to isopropyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate, particularly indenopyrazoles, for their potential as tubulin polymerization inhibitors. These inhibitors can be promising in cancer therapy due to their ability to disrupt microtubule formation and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimicrobial Activity
- Sabour et al. (2019) synthesized Thymol derivatives, including compounds structurally related to this compound. Their research indicates enhanced antibacterial activity of these compounds against various bacterial strains (Sabour et al., 2019).
Antimycobacterial Properties
- Tengler et al. (2013) explored a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, structurally akinto this compound, for their antimycobacterial properties. These compounds showed higher activity against mycobacterial species than standard treatments, indicating their potential use in antimycobacterial therapies (Tengler et al., 2013).
Photoreactive Properties
- Research by Inoue et al. (1971) on the photo-irradiation of benzoyloxyphenazine in various solvents, including isopropyl benzoate, provides insights into the photoreactive properties of compounds related to this compound. This study contributes to our understanding of the photodegradation and photoreactivity of similar compounds (Inoue et al., 1971).
Polymerization and Copolymerization
- The synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates by Whelpley et al. (2022), which includes compounds similar to this compound, explore their utility in creating novel polymer materials. This research contributes to the development of new materials with potential industrial applications (Whelpley et al., 2022).
Biological Evaluation for Cancer Therapy
- The study by Yang et al. (1999) on the synthesis of hyperbranched aromatic polyamides, including methyl 3,5-bis(4-aminophenoxy)benzoate, contributes to the development of new materials with potential applications in cancer therapy and drug delivery systems (Yang et al., 1999).
Propiedades
IUPAC Name |
propan-2-yl 4-[2-(3-methylphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)24-20(23)16-8-10-17(11-9-16)21-19(22)15(4)25-18-7-5-6-14(3)12-18/h5-13,15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPRGIGTBRGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4277601.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)


![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({[5-[(dimethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4277664.png)
![methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277670.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4277685.png)
![2-chloro-N'-[2-(2-chlorophenoxy)propanoyl]benzohydrazide](/img/structure/B4277694.png)

